molecular formula C20H17BrN2O5 B5916077 (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5916077
M. Wt: 445.3 g/mol
InChI Key: XCNARNFPVGWJCH-JYRVWZFOSA-N
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Description

The compound (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a methoxy group, and a diazinane trione core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. This can be achieved through bromination of 4-hydroxy-5-methoxybenzaldehyde using bromine in an appropriate solvent. The resulting brominated aldehyde is then subjected to a condensation reaction with 1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-throughput screening of reaction conditions for the condensation step. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The brominated phenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated phenyl group and the diazinane trione core may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A brominated compound with similar structural features and antimicrobial activity.

Uniqueness

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione: is unique due to its combination of a brominated phenyl group, a methoxy group, and a diazinane trione core. This unique structure may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-3-12-6-4-5-7-15(12)23-19(26)13(18(25)22-20(23)27)8-11-9-14(21)17(24)16(10-11)28-2/h4-10,24H,3H2,1-2H3,(H,22,25,27)/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNARNFPVGWJCH-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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